molecular formula C13H10N4O2 B12914268 4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde CAS No. 919485-89-5

4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde

Cat. No.: B12914268
CAS No.: 919485-89-5
M. Wt: 254.24 g/mol
InChI Key: ODITUHSKCJEGBP-UHFFFAOYSA-N
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Properties

CAS No.

919485-89-5

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

4-amino-6-(1H-indol-5-yloxy)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H10N4O2/c14-12-10(6-18)13(17-7-16-12)19-9-1-2-11-8(5-9)3-4-15-11/h1-7,15H,(H2,14,16,17)

InChI Key

ODITUHSKCJEGBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The pyrimidine moiety can be introduced through a condensation reaction involving appropriate aldehydes and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Indol-5-yl)oxy)-6-aminopyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer and antiviral properties.

Structural Overview

The compound features a pyrimidine backbone with an indole moiety, which is known for its diverse biological properties. The presence of an aldehyde functional group enhances its reactivity, making it a candidate for various chemical modifications. The molecular formula is C13H10N4O2C_{13}H_{10}N_{4}O_{2} with a molecular weight of 246.25 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the indole derivative followed by its coupling with a pyrimidine precursor. Reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reaction .

Synthetic Route Example

  • Indole Derivative Preparation : This can be achieved through Fischer indole synthesis.
  • Coupling Reaction : The indole derivative is coupled with a pyrimidine precursor under controlled conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit key protein kinases involved in cancer progression.

Target Kinase IC50 Value (nM) Effect
EGFR<50Inhibition of cell proliferation
ErbB-2<50Inhibition of cell proliferation
VEGFR-2<100Inhibition of angiogenesis

In vitro studies have shown that this compound can cause cell cycle arrest in the G2/M phase, preventing mitosis and leading to increased apoptosis in various cancer cell lines .

Antiviral Activity

The indole moiety contributes to the compound's antiviral properties, potentially through mechanisms that disrupt viral replication processes. Studies have suggested that derivatives of this compound may inhibit viral entry or replication, although specific mechanisms remain to be fully elucidated .

Case Studies

  • Study on EGFR and ErbB-2 Inhibition :
    • A series of 4-amino-pyrimidine derivatives were tested for their ability to inhibit EGFR and ErbB-2 kinases.
    • Results indicated that modifications at the 4-amino position significantly enhanced potency, with some compounds exhibiting IC50 values in the nanomolar range .
  • VEGFR-2 Inhibition Study :
    • A novel scaffold based on 4-amino-pyrimidine was identified that showed potent inhibition against VEGFR-2.
    • Compounds demonstrated significant antiproliferative activity against cancer cells, indicating their potential as therapeutic agents in oncology .

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